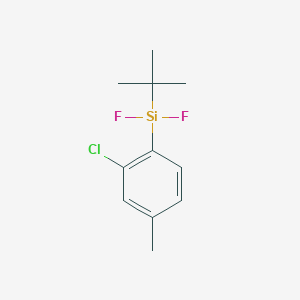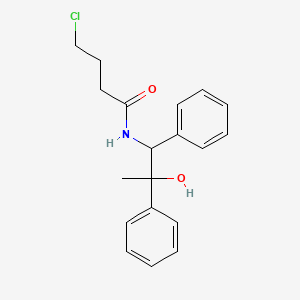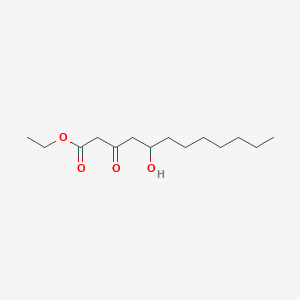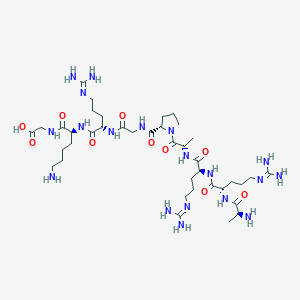
H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH is a peptide consisting of the amino acids alanine, arginine, proline, glycine, and lysine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) for activation .
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and lysine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of ornithine .
Applications De Recherche Scientifique
H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of biomaterials and drug delivery systems
Mécanisme D'action
The mechanism of action of H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate certain enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another peptide with similar amino acid composition but different sequence and properties.
H-Arg-Gly-Asp-Ser-OH: Known for its role in cell adhesion and signaling.
Uniqueness
H-Ala-Arg-Arg-Ala-Pro-Gly-Arg-Lys-Gly-OH: is unique due to its specific sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of amino acids allows for specific interactions with molecular targets that are not possible with other peptides .
Propriétés
Numéro CAS |
915025-17-1 |
|---|---|
Formule moléculaire |
C39H73N19O10 |
Poids moléculaire |
968.1 g/mol |
Nom IUPAC |
2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C39H73N19O10/c1-21(41)30(62)55-26(12-7-17-50-39(46)47)34(66)57-25(11-6-16-49-38(44)45)32(64)53-22(2)36(68)58-18-8-13-27(58)35(67)51-19-28(59)54-24(10-5-15-48-37(42)43)33(65)56-23(9-3-4-14-40)31(63)52-20-29(60)61/h21-27H,3-20,40-41H2,1-2H3,(H,51,67)(H,52,63)(H,53,64)(H,54,59)(H,55,62)(H,56,65)(H,57,66)(H,60,61)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
HIIFLKMJVVJWEE-DUJSLOSMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
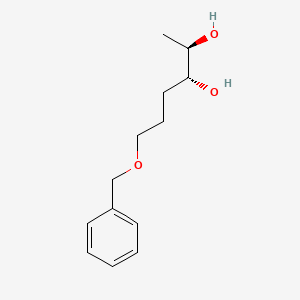
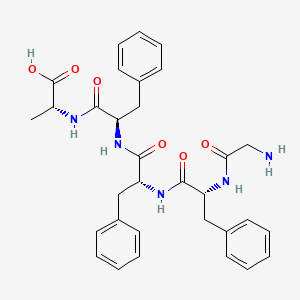
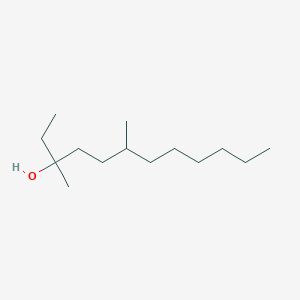
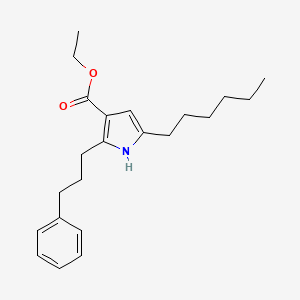
![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)
